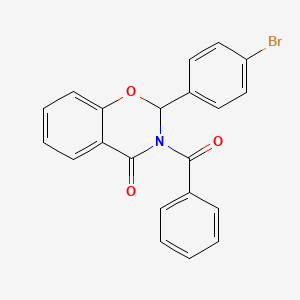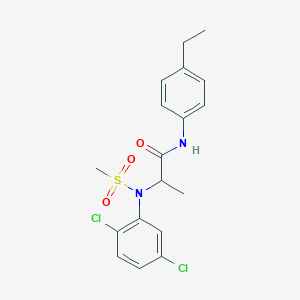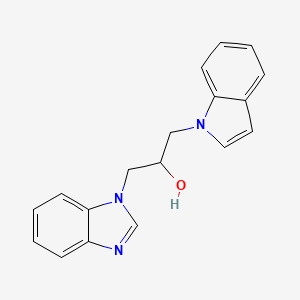![molecular formula C18H23NO2 B12478101 4-[(Tricyclo[3.3.1.1~3,7~]dec-2-ylamino)methyl]benzoic acid](/img/structure/B12478101.png)
4-[(Tricyclo[3.3.1.1~3,7~]dec-2-ylamino)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID is a compound that features a unique adamantane structure, which is a highly symmetrical polycyclic cage molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID typically involves the reaction of adamantane derivatives with benzoic acid derivatives. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and environmentally benign reagents is common in industrial settings to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The adamantane moiety provides stability and rigidity, making the compound suitable for diverse chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like iodine and other oxidants for dehydrogenation reactions . Reduction reactions often involve the use of reducing agents such as sodium borohydride. Substitution reactions can be facilitated by using halogenated derivatives and appropriate nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative dehydrogenation can produce dehydroadamantane derivatives, while reduction reactions can yield adamantylidene derivatives .
Applications De Recherche Scientifique
4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets effectively. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-[(ADAMANTAN-2-YLAMINO)METHYL]BENZOIC ACID stands out due to its unique adamantane structure, which provides exceptional stability and rigidity. This makes it more resistant to metabolic cleavage and enhances its distribution in biological systems compared to other similar compounds .
Propriétés
Formule moléculaire |
C18H23NO2 |
|---|---|
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
4-[(2-adamantylamino)methyl]benzoic acid |
InChI |
InChI=1S/C18H23NO2/c20-18(21)14-3-1-11(2-4-14)10-19-17-15-6-12-5-13(8-15)9-16(17)7-12/h1-4,12-13,15-17,19H,5-10H2,(H,20,21) |
Clé InChI |
GGHMSYZYGHHQAC-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)C3NCC4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dimethyl 2-{[(5-methyl-1H-benzotriazol-1-yl)methyl]amino}-1,3-benzothiazole-5,6-dicarboxylate](/img/structure/B12478030.png)
![2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}-N-(4-methoxybenzyl)acetamide](/img/structure/B12478031.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B12478034.png)

![(4-Benzylpiperazin-1-yl)[6-chloro-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B12478041.png)
![cyclohexyl[7-nitro-1-(nitromethyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B12478049.png)
![4-({[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12478056.png)
![propan-2-yl 2-[(2-ethylbutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12478075.png)
![3-methyl-1-phenyl-7-(thiophen-2-yl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12478087.png)

![1,3-dimethyl-5-{[6-(piperidin-1-yl)pyrimidin-4-yl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12478107.png)
![N-{1-methyl-2-[2-(2-oxopyridin-1(2H)-yl)ethyl]-1H-benzimidazol-5-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B12478114.png)
